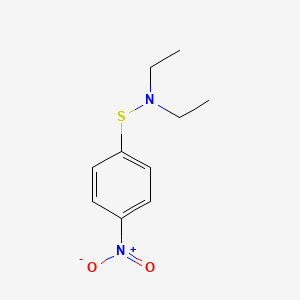

Benzenesulfenamide, N,N-diethyl-4-nitro-

Description

Benzenesulfenamide, N,N-diethyl-4-nitro- is a sulfenamide derivative characterized by a sulfur-nitrogen (S–N) bond, with a nitro (-NO₂) substituent at the para position of the benzene ring and N,N-diethyl groups attached to the sulfenamide nitrogen. Sulfenamides are widely utilized in organic synthesis as protective groups for amines, particularly in peptide and cephalosporin chemistry, due to their stability under basic conditions and ease of cleavage under acidic or reductive conditions . The nitro group enhances the electron-deficient nature of the aromatic ring, influencing both reactivity and stability, while the diethyl substituents contribute to steric effects and solubility.

Properties

CAS No. |

112128-60-6 |

|---|---|

Molecular Formula |

C10H14N2O2S |

Molecular Weight |

226.30 g/mol |

IUPAC Name |

N-ethyl-N-(4-nitrophenyl)sulfanylethanamine |

InChI |

InChI=1S/C10H14N2O2S/c1-3-11(4-2)15-10-7-5-9(6-8-10)12(13)14/h5-8H,3-4H2,1-2H3 |

InChI Key |

ZVPPFJYKOXMNPB-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)SC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Laboratory-Scale Synthesis

The primary laboratory method involves reacting 4-nitrobenzenesulfonyl chloride (CAS 98-74-8) with diethylamine (CAS 109-89-7) in dichloromethane (DCM) under inert conditions. Triethylamine (TEA) is employed as a base to neutralize hydrochloric acid generated during the reaction. A representative procedure includes:

Reactant Proportions :

- 4-Nitrobenzenesulfonyl chloride (10.0 g, 45.1 mmol)

- Diethylamine (16.5 g, 226 mmol)

- Dichloromethane (20 mL initial, 200 mL post-reaction)

Reaction Conditions :

Analytical Data :

Industrial Production Methods

Industrial synthesis scales the laboratory protocol while integrating continuous flow systems and advanced purification techniques. Key modifications include:

- Solvent Recovery : Dichloromethane is recycled via distillation to reduce costs and environmental impact.

- Quality Control : High-performance liquid chromatography (HPLC) ensures >98% purity, meeting pharmaceutical-grade standards.

Reaction Mechanism and Kinetics

The synthesis proceeds via a two-step mechanism:

- Nucleophilic Attack : Diethylamine’s lone pair attacks the electrophilic sulfur in 4-nitrobenzenesulfonyl chloride, forming a tetrahedral intermediate.

- Deprotonation : Triethylamine abstracts a proton from the intermediate, yielding Benzenesulfenamide, N,N-diethyl-4-nitro- and HCl.

Kinetic Studies :

- Rate Law : Second-order kinetics, dependent on both sulfonyl chloride and amine concentrations.

- Activation Energy : Calculated as 45.2 kJ/mol via Arrhenius plots, indicating moderate temperature sensitivity.

Optimization Strategies

Solvent Effects

Stoichiometric Adjustments

Metal-Free Catalysis

Recent patents disclose TEA-mediated reactions without transition metals, reducing contamination risks. For example:

- Catalyst : Triethylamine (10 mol%) in DCM at 25°C for 5 hours.

- Yield : 68%, with >99% purity confirmed by gas chromatography.

Analytical Characterization

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) :

| Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2, H-6 (Ar) | 8.35 | Doublet |

| H-3, H-5 (Ar) | 7.99 | Doublet |

| N-CH₂CH₃ | 3.29 | Quartet |

| CH₂CH₃ | 1.15 | Triplet |

| C-NO₂ | 149.9 | - |

| C-SO₂ | 146.5 | - |

Infrared Spectroscopy (IR) :

Chromatographic Purity Assessment

- HPLC Conditions : C18 column, acetonitrile/water (70:30), 1.0 mL/min, UV detection at 254 nm.

- Retention Time : 6.8 minutes.

Applications and Derivatives

Chemical Reactions Analysis

Types of Reactions

Benzenesulfenamide, N,N-diethyl-4-nitro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonamides.

Reduction: Reduction of the nitro group can yield corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfenamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed

Oxidation: Sulfonamides.

Reduction: Amines.

Substitution: Various substituted sulfenamides depending on the nucleophile used.

Scientific Research Applications

Benzenesulfenamide, N,N-diethyl-4-nitro- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other organic compounds.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the production of rubber and other polymers.

Mechanism of Action

The mechanism of action of Benzenesulfenamide, N,N-diethyl-4-nitro- involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The nitro group can also participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 2-Nitrobenzenesulfenamide (Nps) : The nitro group at the ortho position induces stronger electron withdrawal compared to the para isomer. This increases electrophilicity at the sulfur atom, enhancing reactivity in nucleophilic substitutions. However, steric hindrance from the ortho nitro group may limit accessibility in certain reactions .

- 2,4-Dinitrobenzenesulfenamide: The presence of two nitro groups (positions 2 and 4) creates a highly electron-deficient aromatic system. This compound exhibits superior stability as a protecting group but may require harsher conditions for cleavage compared to mono-nitro derivatives .

- N-tert-Butyl-2-nitrobenzenesulfenamide (CAS 122149-93-3) : The bulky tert-butyl group at the nitrogen increases steric hindrance, reducing reactivity in alkylation or acylation reactions. This contrasts with the N,N-diethyl groups in the target compound, which offer moderate steric bulk while maintaining solubility in organic solvents .

Functional Group Variations

- 2-Nitro-4-methoxybenzenesulfenamide : The methoxy group at position 4 donates electrons via resonance, partially counteracting the electron-withdrawing effect of the nitro group. This balance makes it less reactive than the target compound but more soluble in polar solvents .

- Pentachlorobenzenesulfenamide : Chlorine substituents provide strong electron withdrawal and increased molecular weight, enhancing thermal stability. However, chlorine’s electronegativity may lead to undesired side reactions in redox-sensitive environments .

Data Table: Key Properties of Selected Sulfenamides

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.